
N,N-dibutyl-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-2-phenylbutanamide is an organic compound belonging to the amide class It is characterized by the presence of a phenyl group attached to the butanamide backbone, with two butyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-phenylbutanoic acid with dibutylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amide.
Another method involves the use of N,N-dibutylcarbamoyllithium, which is generated via lithium-tellurium exchange. This intermediate can then react with 3-phenylpropanal to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibutyl-2-phenylbutanamide undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2-phenylbutanoic acid and dibutylamine.
Reduction: N,N-dibutyl-2-phenylbutanamine.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
N,N-dibutyl-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antitussive agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N,N-dibutyl-2-phenylbutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl-2-phenylbutanamide: Similar structure but with ethyl groups instead of butyl groups.
N,N-dimethyl-2-phenylbutanamide: Contains methyl groups instead of butyl groups.
N,N-dipropyl-2-phenylbutanamide: Features propyl groups instead of butyl groups.
Uniqueness
N,N-dibutyl-2-phenylbutanamide is unique due to its specific combination of butyl groups and phenylbutanamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
91424-84-9 |
|---|---|
Formule moléculaire |
C18H29NO |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N,N-dibutyl-2-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-4-7-14-19(15-8-5-2)18(20)17(6-3)16-12-10-9-11-13-16/h9-13,17H,4-8,14-15H2,1-3H3 |
Clé InChI |
VFYVLZQZEBYMHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


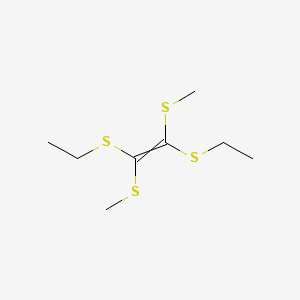
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)

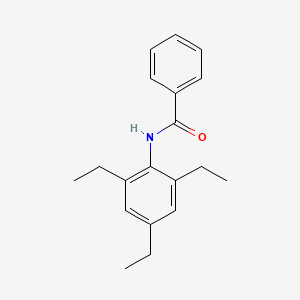
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
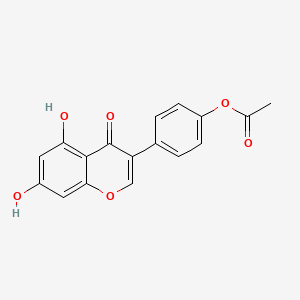

![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
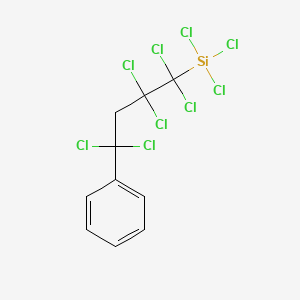
![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
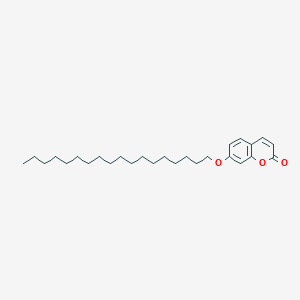
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
